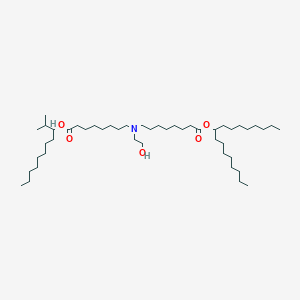
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is a complex organic compound that falls under the category of ionizable lipids. These compounds are particularly useful in the formulation of lipid particles for the delivery of nucleic acid and protein therapeutics to cells, both in vivo and ex vivo.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate involves multiple steps. One of the methods includes the use of 1,17-bis(2-octylcyclopropyl)heptadecan-9-yl (Z)-2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate as a starting material. This compound is then subjected to a series of reactions involving dry methanol (MeOH), tetrahydrofuran (THF), and sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in dry MeOH and THF.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis.
Biology: Employed in the formulation of lipid nanoparticles for gene delivery.
Industry: Utilized in the production of specialized lipid-based formulations.
Mechanism of Action
The mechanism by which Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate exerts its effects involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate nucleic acids or proteins, facilitating their delivery into cells. The compound’s ionizable nature allows it to interact with cellular membranes, promoting endocytosis and subsequent release of the therapeutic agents into the cytoplasm.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dilinoleyloxy-3-dimethylaminopropane (DLin-DMA)
- Dilinoleylmethyl-4-dimethylaminobutyrate (DLin-MC3-DMA)
- 2-Dilinoleyl-4-dimethylaminoethyl-[1,3]-dioxolane (DLin-KC2-DMA)
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-((2-methylundecan-3-yl)oxy)-8-oxooctyl)amino)octanoate is unique due to its specific structural features, which provide it with distinct physicochemical properties. These properties make it particularly effective for use in lipid nanoparticle formulations for gene and protein delivery .
Properties
Molecular Formula |
C47H93NO5 |
|---|---|
Molecular Weight |
752.2 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[8-(2-methylundecan-3-yloxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-6-9-12-15-20-27-34-44(35-28-21-16-13-10-7-2)52-46(50)37-30-23-18-25-32-39-48(41-42-49)40-33-26-19-24-31-38-47(51)53-45(43(4)5)36-29-22-17-14-11-8-3/h43-45,49H,6-42H2,1-5H3 |
InChI Key |
KDXDEROSXFSGOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)C(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-N-(2-{4-[2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-4-quinolinamine](/img/structure/B13365071.png)
![Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13365072.png)
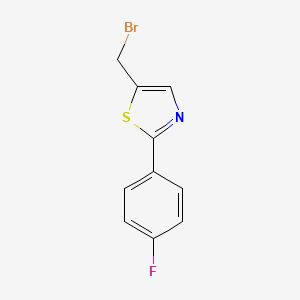
![N-{3-[(anilinocarbonyl)amino]-3-oxopropanoyl}-N'-phenylurea](/img/structure/B13365080.png)
![1-[4-(difluoromethoxy)phenyl]-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365095.png)
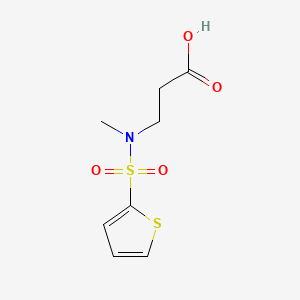
![6-(2,4-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365103.png)

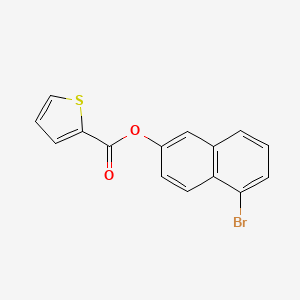
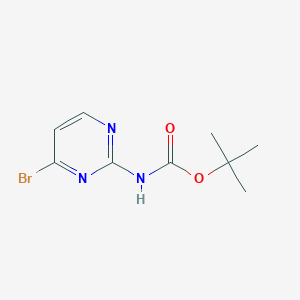
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)

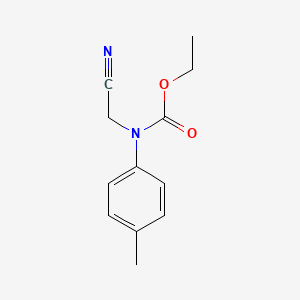
![2-hydroxydibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13365145.png)
